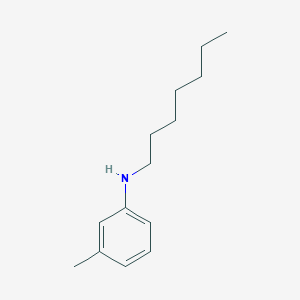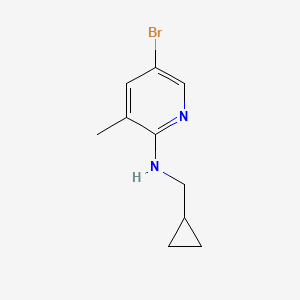
CEase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for CEase-IN-1 are not widely documented in public literature. it is known that the compound is available as a custom product, indicating that specialized synthetic teams with experience in complex organic synthesis are involved in its production . The industrial production methods are likely to involve multi-step organic synthesis, purification, and quality control processes to ensure the compound’s efficacy and purity.
Análisis De Reacciones Químicas
CEase-IN-1 undergoes various chemical reactions, primarily focusing on its role as an inhibitor. The compound is involved in inhibition reactions where it interacts with cholesterol esterase to prevent the hydrolysis of cholesterol esters . Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . The major product formed from these reactions is the inhibited form of cholesterol esterase, which is unable to hydrolyze cholesterol esters effectively .
Aplicaciones Científicas De Investigación
CEase-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of cholesterol esterase and to develop new inhibitors with improved efficacy . In biology, this compound is used to investigate the role of cholesterol esterase in lipid metabolism and its impact on cellular functions . In medicine, the compound is used in research related to hypercholesterolemia and atherosclerosis, providing insights into potential therapeutic approaches . Industrially, this compound can be used in the development of cholesterol-lowering drugs and other related products .
Mecanismo De Acción
CEase-IN-1 exerts its effects by selectively inhibiting cholesterol esterase, a serine hydrolase enzyme involved in the hydrolysis of cholesterol esters . The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing it from catalyzing the hydrolysis reaction . This leads to a decrease in the levels of free cholesterol and cholesterol esters in the body, which is beneficial in conditions like hypercholesterolemia . The molecular targets involved in this mechanism include the active site amino acids of cholesterol esterase, which interact with this compound to form a stable inhibitor-enzyme complex .
Propiedades
Fórmula molecular |
C13H15F3N2O2 |
|---|---|
Peso molecular |
288.27 g/mol |
Nombre IUPAC |
N-[(E)-butylideneamino]-2-[4-(trifluoromethyl)phenoxy]acetamide |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-3-8-17-18-12(19)9-20-11-6-4-10(5-7-11)13(14,15)16/h4-8H,2-3,9H2,1H3,(H,18,19)/b17-8+ |
Clave InChI |
WRTWQIDOSPQPQF-CAOOACKPSA-N |
SMILES isomérico |
CCC/C=N/NC(=O)COC1=CC=C(C=C1)C(F)(F)F |
SMILES canónico |
CCCC=NNC(=O)COC1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


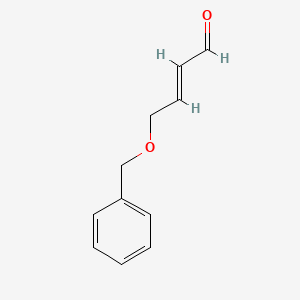
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
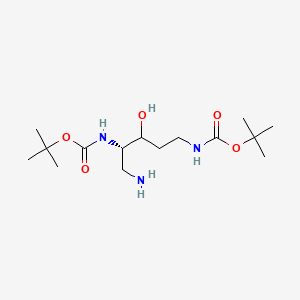
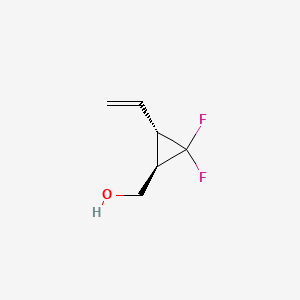
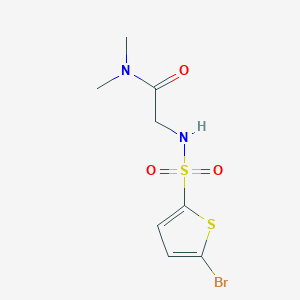
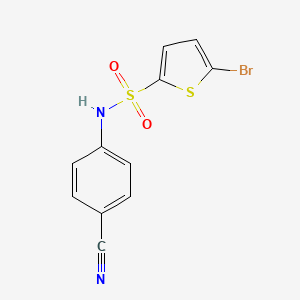
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
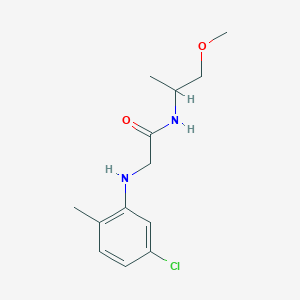
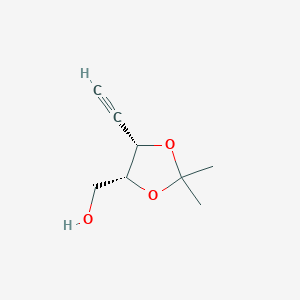
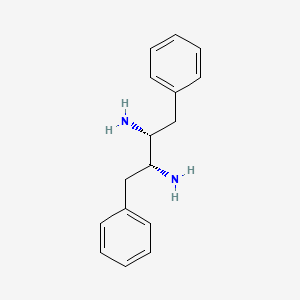
![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)

